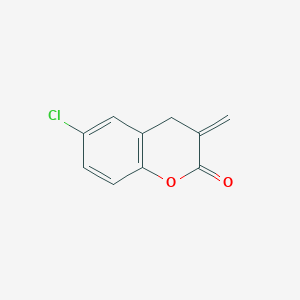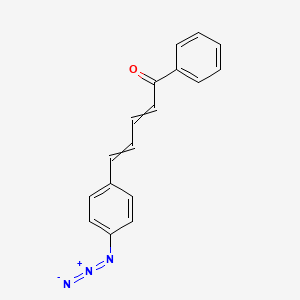
5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one: is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a penta-2,4-dien-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-azidophenylacetylene and 1-phenyl-1,3-butadiene.
Reaction Conditions: The key step involves a palladium-catalyzed cross-coupling reaction between 4-azidophenylacetylene and 1-phenyl-1,3-butadiene under mild conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure consistent yield and quality. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The azido group in 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles from azides and alkynes
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is used as a building block in the synthesis of complex organic molecules.
Click Chemistry: The azido group allows for facile incorporation into various molecules via click chemistry.
Biology:
Bioconjugation: The compound is used to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.
Medicine:
Drug Discovery: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry:
Materials Science: The compound is used in the development of photoactive materials and polymers.
Mécanisme D'action
The mechanism of action of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in bioconjugation and click chemistry applications. The molecular targets and pathways involved depend on the specific application, such as labeling biomolecules or synthesizing complex organic structures .
Comparaison Avec Des Composés Similaires
4-Azidophenyl glyoxal: Used for selective functionalization of arginine residues in proteins.
(4-Azidophenyl)methanamine hydrochloride: Utilized in organic synthesis and enzyme kinetics studies.
(4-Azidophenyl)boronic acid: Employed in Suzuki-Miyaura coupling reactions and bioconjugation.
Uniqueness: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its combination of an azido group with a penta-2,4-dien-1-one moiety, which provides distinct reactivity and versatility in various chemical transformations and applications.
Propriétés
Numéro CAS |
104458-83-5 |
|---|---|
Formule moléculaire |
C17H13N3O |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
5-(4-azidophenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13N3O/c18-20-19-16-12-10-14(11-13-16)6-4-5-9-17(21)15-7-2-1-3-8-15/h1-13H |
Clé InChI |
PGLCUHGDRQLXOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


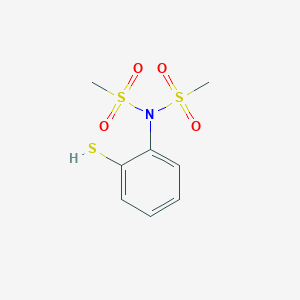

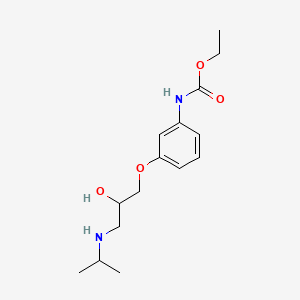
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
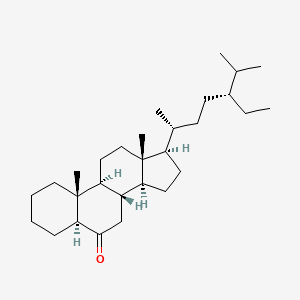
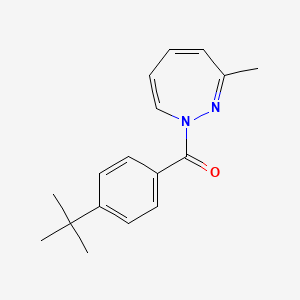
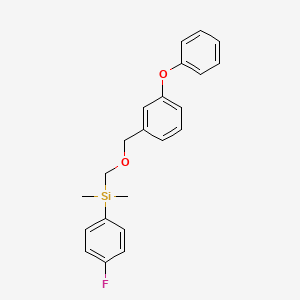
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
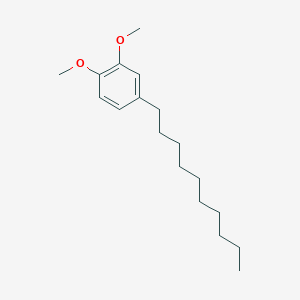
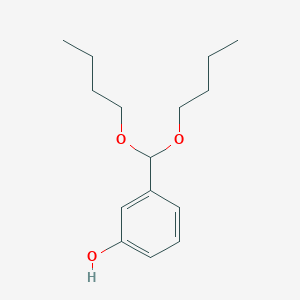
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

